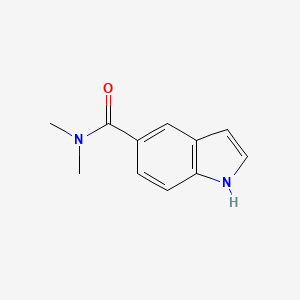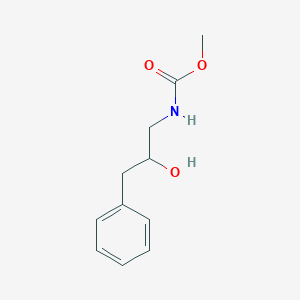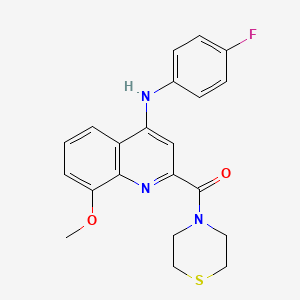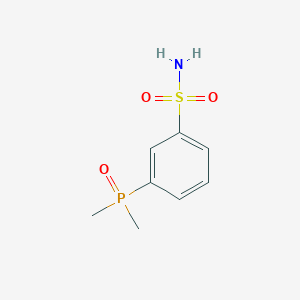![molecular formula C13H12ClN3O3S2 B2604162 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one CAS No. 2097923-84-5](/img/structure/B2604162.png)
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one is an organic compound that belongs to the class of sulfonyl piperazines This compound is characterized by the presence of a chlorothiophene ring, a sulfonyl group, a pyridine ring, and a piperazine ring
Preparation Methods
The synthesis of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Chlorothiophene Intermediate: The starting material, 5-chlorothiophene-2-sulfonyl chloride, is prepared by reacting 2-chlorothiophene with chlorosulfonic acid in the presence of phosphorus pentachloride.
Coupling with Piperazine: The chlorothiophene intermediate is then reacted with 1-(pyridin-3-yl)piperazine under appropriate conditions to form the desired product.
Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and controlled reaction environments.
Chemical Reactions Analysis
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chlorothiophene ring can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins, potentially inhibiting their function. The compound may also interact with enzymes, affecting their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar compounds to 4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(pyridin-3-yl)piperazin-2-one include other sulfonyl piperazines and chlorothiophene derivatives. These compounds share structural similarities but may differ in their specific chemical and biological properties. For example:
4-[(5-Chlorothiophen-2-yl)sulfonyl]-1-(1H-pyrrolo[3,2-c]pyridin-2-ylmethyl)piperazin-2-one: This compound has a pyrrolo[3,2-c]pyridine ring instead of a pyridine ring, which may affect its biological activity.
5-Chlorothiophene-2-sulfonyl chloride: This intermediate is used in the synthesis of various sulfonyl compounds and has different reactivity compared to the final product.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-(5-chlorothiophen-2-yl)sulfonyl-1-pyridin-3-ylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClN3O3S2/c14-11-3-4-13(21-11)22(19,20)16-6-7-17(12(18)9-16)10-2-1-5-15-8-10/h1-5,8H,6-7,9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSHBZVGEXWTFPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CN1S(=O)(=O)C2=CC=C(S2)Cl)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![8-(3-(4-(3-chlorophenyl)piperazin-1-yl)propyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2604081.png)
![(2-Methylbutyl)(1-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}ethyl)amine dihydrochloride](/img/structure/B2604083.png)

![1-({[(2R,5S)-2-Isopropyl-5-methylcyclohexyl]oxy}-methyl)-1H-benzotriazole](/img/structure/B2604085.png)



![2-Ethyl-7-(4-phenyl-1-prop-2-enoylpiperidine-4-carbonyl)-5,6,8,8a-tetrahydroimidazo[1,5-a]pyrazine-1,3-dione](/img/structure/B2604091.png)


![[2-[(1,1-dioxothiolan-3-yl)amino]-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2604096.png)
![2-((4-fluorophenyl)sulfonyl)-N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2604099.png)


